molecular formula C8H5NO2 B1672199 Isatin CAS No. 91-56-5

Isatin

Cat. No. B1672199
Key on ui cas rn: 91-56-5
M. Wt: 147.13 g/mol
InChI Key: JXDYKVIHCLTXOP-UHFFFAOYSA-N
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Patent
US05885996

Procedure details

treating the isonitrosoacetanilide compound of step (1) with sulfuric acid, followed by ice and purification with ethanol to obtain an isatin compound of the formula ##STR42##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8](/[CH:10]=N/O)=[O:9])=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:14]>>[NH:7]1[C:4]2[C:3](=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:10](=[O:14])[C:8]1=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)NC(=O)/C=N/O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by ice and purification with ethanol

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)C(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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